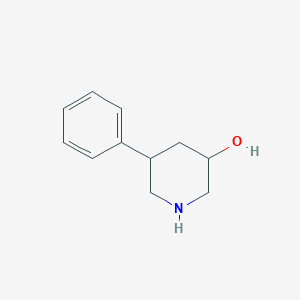

5-Phenyl-3-piperidinol

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H15NO |

|---|---|

Molecular Weight |

177.24 g/mol |

IUPAC Name |

5-phenylpiperidin-3-ol |

InChI |

InChI=1S/C11H15NO/c13-11-6-10(7-12-8-11)9-4-2-1-3-5-9/h1-5,10-13H,6-8H2 |

InChI Key |

HMZYNSDCPGZIEW-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CNCC1O)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Phenyl 3 Piperidinol and Its Analogues

Classical and Contemporary Synthetic Routes to Piperidinol Compounds

The formation of the piperidine (B6355638) ring is the cornerstone of synthesizing 5-Phenyl-3-piperidinol. Both intramolecular and intermolecular strategies have been extensively developed to achieve this six-membered heterocyclic core.

Intramolecular Cyclization Approaches in Piperidine Synthesis

Intramolecular cyclization involves the formation of the piperidine ring from a single linear precursor that already contains all the necessary atoms. This approach is advantageous as it can offer good control over stereochemistry. Common methods include:

Reductive Amination: Intramolecular reductive amination of amino-aldehydes or amino-ketones is a widely used method. For instance, a linear amino-aldehyde can undergo cyclization followed by reduction to form the piperidine ring. nih.gov

Aza-Michael Addition: The intramolecular aza-Michael addition involves the addition of an amine to an α,β-unsaturated carbonyl compound within the same molecule, leading to the formation of the piperidinone precursor, which can then be reduced to the corresponding piperidinol.

Radical Cyclization: Radical-mediated cyclization of unsaturated N-acyliminium ions or other suitable precursors can also be employed to construct the piperidine skeleton. nih.gov

Ring-Closing Metathesis (RCM): This powerful reaction, often catalyzed by ruthenium-based catalysts, can form the piperidine ring from a diene precursor containing a nitrogen atom.

A notable example of intramolecular cyclization is the reductive hydroamination/cyclization cascade of alkynes, which proceeds via an acid-mediated functionalization to form an enamine, followed by the generation of an iminium ion that subsequently cyclizes and is reduced to the piperidine. nih.gov

Intermolecular Approaches in Piperidine Synthesis

Intermolecular approaches involve the reaction of two or more separate molecules to build the piperidine ring. These methods offer a high degree of flexibility in introducing substituents. Key intermolecular strategies include:

Aza-Diels-Alder Reaction: This [4+2] cycloaddition reaction between an aza-diene and a dienophile is a powerful tool for the synthesis of tetrahydropyridines, which can be subsequently reduced to piperidines. The reaction can be promoted by Lewis acids or Brønsted acids. rsc.orgbangor.ac.uk The mechanism of the aza-Diels-Alder reaction, particularly with oxygenated dienes, is sometimes debated as to whether it is a concerted or a stepwise process. rsc.org

Reductive Amination: Intermolecular reductive amination of a dicarbonyl compound with an amine is a classic and effective method for constructing the piperidine ring. nih.gov

Mannich Reaction: The Mannich reaction, involving an aldehyde, an amine, and a compound with an active hydrogen, can be used to synthesize β-amino ketones, which can be precursors to piperidinones and subsequently piperidinols.

The condensation of amines with aldehydes or ketones to form an imine, followed by reduction, is a common method for C-N bond formation in intermolecular piperidine synthesis. nih.gov

Specific Pathways for this compound Core Structure

While direct synthetic routes specifically targeting the this compound core are not extensively documented in readily available literature, established methodologies for substituted piperidinols can be adapted. For instance, the synthesis of the neurokinin substance P receptor antagonists (+)-L-733,060 and (+)-CP-99,994, which feature a 2-phenyl-3-piperidinol core, provides a strong foundation. nih.govresearchgate.net

One plausible approach involves a concise, stereodivergent synthesis starting from protected amino acids. This strategy allows for the construction of both cis- and trans-2-substituted 3-piperidinols with high diastereoselectivity. beilstein-journals.org By selecting an appropriate amino acid precursor with a phenyl group at the desired position, this methodology could be adapted to synthesize the this compound core. The key steps in such a synthesis would involve the formation of a hydroxy ketone intermediate followed by a cyclodehydration reaction. beilstein-journals.org

Another potential route could involve the Dieckmann condensation of a suitably substituted diester to form a 3-oxopiperidine-4-carboxylate, which could then be decarboxylated and reduced to the desired 3-piperidinol. The position of the phenyl group would be determined by the initial choice of starting materials for the diester.

Advanced Synthetic Strategies for Substituted this compound Derivatives

Modern synthetic chemistry has focused on developing more efficient and selective methods for preparing complex molecules like substituted this compound derivatives. These advanced strategies often aim to control stereochemistry and improve atom economy.

Asymmetric Synthesis and Enantioselective Approaches

The biological activity of chiral molecules is often dependent on their stereochemistry. Therefore, the development of asymmetric and enantioselective methods for the synthesis of this compound derivatives is of paramount importance.

Catalytic Asymmetric Synthesis: The use of chiral catalysts, such as those based on rhodium or iridium, can facilitate the enantioselective hydrogenation of pyridine (B92270) precursors to chiral piperidines. nih.govnih.gov For example, a Rh-catalyzed asymmetric reductive Heck reaction of aryl boronic acids with a dihydropyridine can provide 3-substituted tetrahydropyridines with high enantioselectivity, which can then be reduced to the corresponding piperidines. nih.govorganic-chemistry.org

Organocatalysis: Chiral organocatalysts, such as cinchona alkaloids and their derivatives, have been successfully employed in the enantioselective synthesis of piperidine derivatives. nih.gov These catalysts can promote tandem Michael addition and Thorpe-Ziegler type reactions to afford highly functionalized piperidines in excellent yields and enantioselectivities. nih.gov

Enzyme-Catalyzed Reactions: Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. Ketoreductases, for instance, have been used for the asymmetric reduction of N-Boc-3-piperidone to (S)-N-Boc-3-hydroxypiperidine, a key intermediate for various pharmaceuticals. mdpi.com

Below is a table summarizing selected asymmetric approaches to substituted piperidinols:

| Catalyst/Method | Substrate | Product | Enantiomeric Excess (ee) | Yield | Reference |

| Rh-catalyzed reductive Heck | Aryl boronic acid & Dihydropyridine | 3-Aryl-tetrahydropyridine | High | High | nih.govorganic-chemistry.org |

| Cinchona alkaloid | 2-Pyrazolin-5-one & Benzylidenemalononitrile | Dihydropyrano[2,3-c]pyrazole | up to >99% | Excellent | nih.gov |

| Ketoreductase | N-Boc-3-piperidone | (S)-N-Boc-3-hydroxypiperidine | >99% | >99% | mdpi.com |

This table presents a selection of asymmetric synthetic methods for piperidinol and related heterocyclic structures, illustrating the potential for high enantioselectivity.

Multi-component Reactions and One-pot Syntheses

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation. These approaches are characterized by high atom economy, reduced waste generation, and operational simplicity. growingscience.comsemanticscholar.org

A common multi-component approach for the synthesis of highly functionalized piperidines involves the reaction of an aldehyde, an amine, and a β-ketoester. growingscience.comsemanticscholar.org Various catalysts have been employed to promote this transformation, including cerium(IV) ammonium nitrate and other Lewis acids. growingscience.comnih.gov This method can lead to the formation of 1,4-dihydropyridines, which can be subsequently reduced to polysubstituted piperidines with high diastereoselectivity. nih.gov

One-pot syntheses often combine several reaction steps without the isolation of intermediates, thereby streamlining the synthetic process. For example, a one-pot, five-component reaction has been developed for the synthesis of highly functionalized piperidines. researchgate.net

The following table provides examples of multi-component reactions used for the synthesis of substituted piperidines:

| Reaction Type | Reactants | Catalyst | Product | Yield | Reference |

| Three-component | Primary amine, β-dicarbonyl, α,β-unsaturated aldehyde | Cerium(IV) ammonium nitrate | Polysubstituted piperidine | - | nih.gov |

| Three-component | Aldehyde, Amine, β-ketoester | Sodium lauryl sulfate | Functionalized piperidine | Moderate to high | semanticscholar.org |

| Five-component | β-keto esters, aromatic aldehydes, various amines | Acetic acid | Highly functionalized piperidine | Good | researchgate.net |

This table showcases the versatility of multi-component reactions in generating diverse and complex piperidine structures in a single step.

Green Chemistry Principles in Piperidinol Synthesis

The application of green chemistry principles to the synthesis of piperidinols and their precursors, piperidones, aims to reduce the environmental impact of these chemical processes. Traditional methods, such as the Dieckman cyclization for preparing piperidone intermediates, often involve harsh reaction conditions, stoichiometric use of strong bases, and challenging workups, leading to significant waste generation.

Modern approaches seek to improve atom economy, minimize waste, and utilize more environmentally benign reagents and conditions. researchgate.netnih.govwhiterose.ac.uk An efficient, one-pot process for N-substituted piperidones using carbonate bases, for example, offers significant advantages over classical routes by providing better yields, higher atom economy, and a reduction in waste streams. researchgate.netwhiterose.ac.uk These greener methods for synthesizing piperidone precursors are directly applicable to piperidinol synthesis, as the piperidone is typically reduced in a subsequent step to yield the desired piperidinol.

Key green chemistry strategies in this context include:

Catalysis: Utilizing catalytic amounts of reagents instead of stoichiometric quantities to minimize waste. This includes the use of transition metal catalysts for hydrogenations and organocatalysts. nih.gov

Atom Economy: Designing synthetic routes where the maximum number of atoms from the reactants are incorporated into the final product. One-pot multicomponent reactions are particularly effective in this regard. researchgate.net

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with more environmentally friendly alternatives.

Energy Efficiency: Employing methods that reduce energy consumption, such as microwave-assisted synthesis, which can significantly shorten reaction times. researchgate.net

The table below illustrates a comparison between a classical approach and a green chemistry approach for the synthesis of a piperidone, a common precursor to piperidinols.

| Feature | Classical Method (e.g., Dieckman Cyclization) | Green Chemistry Approach |

| Reagents | Strong bases (e.g., sodium ethoxide) in stoichiometric amounts | Weaker bases (e.g., K₂CO₃) in catalytic or near-stoichiometric amounts |

| Solvents | Often requires anhydrous organic solvents like toluene or benzene | Can utilize more benign solvents or even aqueous conditions |

| Waste | Generates significant salt waste from neutralization | Reduced waste stream due to higher atom economy and fewer workup steps |

| Process | Multi-step process with isolation of intermediates | Often a one-pot reaction, improving efficiency |

| Atom Economy | Lower | Higher |

Challenges and Innovations in this compound Synthesis

The synthesis of this compound presents significant challenges, primarily centered on the precise control of stereochemistry. The molecule contains two stereocenters at positions C3 and C5, which means it can exist as two pairs of enantiomers (four stereoisomers in total). The relative configuration of the phenyl and hydroxyl groups can be either cis or trans. Consequently, a major focus of synthetic innovation has been the development of stereoselective methods to produce specific isomers.

Key Challenges:

Diastereoselectivity: Controlling the relative stereochemistry (cis vs. trans) of the C3 hydroxyl and C5 phenyl groups is a primary hurdle. The reduction of a 5-phenyl-3-piperidone precursor, a common synthetic route, can lead to a mixture of cis and trans diastereomers. The stereochemical outcome is highly dependent on the reducing agent, catalyst, and reaction conditions. For instance, the reduction of substituted keto-piperidines can result in poor diastereoselectivity depending on the substituents and reagents used. beilstein-journals.org

Enantioselectivity: Achieving a high enantiomeric excess for a specific stereoisomer is crucial for pharmaceutical applications. This requires the use of asymmetric synthesis strategies, which can involve chiral catalysts, auxiliaries, or starting materials.

Functional Group Compatibility: In routes involving the hydrogenation of pyridine precursors (e.g., 5-phenyl-3-pyridinol), a key challenge is the selective reduction of the pyridine ring without causing the hydrogenolysis (removal) of the hydroxyl group, particularly under acidic conditions. nih.gov

Innovations in Synthesis:

To overcome these challenges, researchers have developed several innovative strategies that can be applied to the stereoselective synthesis of this compound.

Stereoselective Reduction of Piperidone Precursors: A major area of innovation lies in the stereocontrolled reduction of 5-phenyl-3-piperidones. The choice of hydride reagent can influence the facial selectivity of the attack on the carbonyl group. Bulky reducing agents tend to attack from the less sterically hindered face, leading to predictable stereochemical outcomes. Asymmetric reduction using chiral catalysts or reagents can provide access to enantiomerically pure piperidinols.

Asymmetric Catalytic Hydrogenation: The asymmetric hydrogenation of a corresponding 5-phenyl-3-pyridinol or a related tetrahydropyridine intermediate is a powerful method. This approach utilizes chiral transition metal catalysts (often based on rhodium, ruthenium, or iridium) to achieve high levels of enantioselectivity. nih.gov These methods can provide direct access to the desired enantiomer in high purity.

Novel Cyclization Strategies: Innovative methods for constructing the piperidine ring with inherent stereocontrol have been developed. One such approach is the diastereoselective intramolecular reductive cyclization of a 1,5-diketone derivative. tandfonline.comresearchgate.net This method forms the heterocyclic ring and sets the stereocenters in a single, highly controlled step.

Modular and Flexible Approaches: Gold-catalyzed cyclization of N-homopropargyl amides followed by in-situ reduction represents a modern, modular approach. nih.gov This type of {[2+3]+1} annulation allows for the flexible and stereoselective assembly of substituted piperidinols from simple, readily available starting materials. nih.gov

The following table summarizes various innovative approaches and their effectiveness in controlling stereochemistry in the synthesis of substituted 3-hydroxypiperidine (B146073) analogues.

| Innovative Method | Key Transformation | Targeted Challenge | Typical Outcome |

| Phosphite-Driven Cyclodehydration beilstein-journals.org | Cyclization of an amino diol | Diastereoselectivity | Provides access to both cis and trans isomers with high stereoselectivity. |

| Intramolecular Reductive Cyclization tandfonline.comresearchgate.net | Cyclization of a 1-keto-5-ketoxime | Diastereoselectivity | Forms highly substituted N-hydroxypiperidines as a single diastereomer. |

| Gold-Catalyzed Annulation nih.gov | Cyclization of N-homopropargyl amide followed by reduction | Diastereo- and Enantioselectivity | Modular synthesis with high diastereoselectivities, adaptable for enantioselective synthesis. |

| Asymmetric Hydrogenation nih.gov | Reduction of a pyridine or tetrahydropyridine precursor | Enantioselectivity | High enantiomeric excess using chiral Ru(II) or Rh(I) catalysts. |

| Ring Expansion whiterose.ac.uk | Aziridinium ion-mediated ring expansion of a pyrrolidine | Diastereoselectivity | Converts chiral pyrrolidine precursors into chiral 3-hydroxy piperidines. |

Structural Elucidation and Advanced Spectroscopic Characterization of 5 Phenyl 3 Piperidinol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. nih.gov By analyzing the chemical shifts, coupling constants, and correlations of atomic nuclei, a complete structural map can be assembled.

The ¹H-NMR and ¹³C-NMR spectra of 5-Phenyl-3-piperidinol derivatives provide essential information about the electronic environment of each proton and carbon atom. The phenyl group typically displays signals in the aromatic region of the ¹H-NMR spectrum (δ 7.0–8.5 ppm), while the piperidine (B6355638) ring protons are found in the aliphatic region (δ 1.5–4.0 ppm). The proton attached to the hydroxyl-bearing carbon (H-3) and the proton on the phenyl-bearing carbon (H-5) are of particular diagnostic importance.

In the ¹³C-NMR spectrum, the carbons of the phenyl ring resonate in the δ 125–150 ppm range. The piperidine ring carbons appear at higher field, with the carbon bearing the hydroxyl group (C-3) typically found between δ 65–75 ppm and the other ring carbons appearing between δ 25–60 ppm.

The precise chemical shifts are influenced by the stereochemistry of the molecule (i.e., cis vs. trans isomers) and the solvent used for analysis. The data presented below are representative values for phenyl-substituted piperidine ring systems.

Table 1: Representative ¹H-NMR Data for a this compound System

| Proton Assignment | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz |

| Phenyl-H | 7.20 - 7.40 | Multiplet | - |

| H-3 (CH-OH) | ~3.80 | Multiplet | - |

| H-5 (CH-Ph) | ~2.80 | Multiplet | - |

| Piperidine Ring CH₂ | 1.70 - 3.20 | Multiplets | - |

| OH | Variable | Singlet (broad) | - |

| NH | Variable | Singlet (broad) | - |

Table 2: Representative ¹³C-NMR Data for a this compound System

| Carbon Assignment | Chemical Shift (δ) ppm |

| Phenyl C (quaternary) | ~145 |

| Phenyl CH | 126 - 129 |

| C-3 (CH-OH) | ~67 |

| C-2, C-6 (CH₂-N) | 45 - 55 |

| C-5 (CH-Ph) | ~40 |

| C-4 (CH₂) | ~35 |

For complex molecules like substituted piperidinols, one-dimensional NMR spectra can suffer from signal overlap. Two-dimensional (2D) NMR techniques are indispensable for unambiguous signal assignment.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show correlations between H-2 and H-3, H-3 and H-4, and H-4 and H-5, confirming the connectivity within the piperidine ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the signals of the carbon atoms they are directly attached to. It allows for the definitive assignment of each proton to its corresponding carbon in the piperidine ring and the phenyl group.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is useful for identifying quaternary carbons and piecing together larger molecular fragments. For instance, correlations between the phenyl protons and the piperidine ring's C-5 would confirm the substitution pattern.

These 2D methods, when used in combination, allow for the complete and validated assignment of all ¹H and ¹³C NMR signals, which is critical for confirming the constitution and stereochemistry of complex piperidinol derivatives. semanticscholar.org

Determining the preferred three-dimensional shape, or conformation, of flexible molecules like this compound in solution is a significant challenge. nih.gov A powerful approach combines experimental NMR data with quantum mechanical calculations. iastate.educomporgchem.com

The process involves several steps:

Conformational Search: A computational search is performed to identify all possible low-energy conformations of the molecule (e.g., different chair and boat forms of the piperidine ring, and different orientations of the phenyl group).

Geometry Optimization: The geometry of each potential conformer is optimized using high-level theoretical methods, such as Density Functional Theory (DFT). nih.gov

NMR Chemical Shift Calculation: For each optimized conformer, the ¹H and ¹³C NMR chemical shifts are calculated using methods like GIAO (Gauge-Including Atomic Orbital).

Comparison with Experimental Data: The calculated chemical shifts for each conformer (or a Boltzmann-weighted average of them) are compared to the experimentally measured values. escholarship.org The conformation whose calculated shifts best match the experimental data is considered the most probable structure in solution. nih.gov

This computationally assisted analysis can differentiate between very similar conformations and provide deep insight into the molecule's structural properties that are difficult to obtain from experimental data alone. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and can also offer insights into its conformation.

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations (stretching, bending). Each functional group has a characteristic absorption frequency range. For this compound, key IR absorptions are used to confirm the presence of its defining features.

Table 3: Characteristic Infrared Absorption Frequencies for this compound

| Vibrational Mode | Functional Group | Typical Frequency (cm⁻¹) |

| O-H Stretch | Alcohol | 3200 - 3600 (broad) |

| N-H Stretch | Secondary Amine | 3300 - 3500 (moderate) |

| C-H Stretch (Aromatic) | Phenyl Ring | 3000 - 3100 |

| C-H Stretch (Aliphatic) | Piperidine Ring | 2850 - 3000 |

| C=C Stretch (Aromatic) | Phenyl Ring | 1450 - 1600 |

| C-O Stretch | Alcohol | 1050 - 1260 |

| C-N Stretch | Amine | 1020 - 1250 |

The broadness of the O-H and N-H stretching bands is indicative of hydrogen bonding, which can be either intermolecular or intramolecular.

Raman spectroscopy is a complementary technique to IR spectroscopy. It involves scattering of monochromatic light from a laser, where shifts in the frequency of the scattered light correspond to the vibrational modes of the molecule. While IR is sensitive to vibrations that cause a change in dipole moment, Raman is sensitive to vibrations that cause a change in polarizability.

For a molecule like this compound, Raman spectroscopy is particularly useful for observing vibrations of the carbon skeleton and the phenyl ring. Symmetrical and non-polar bonds often produce strong Raman signals. For example, the symmetric "breathing" mode of the phenyl ring, typically observed near 1000 cm⁻¹, is a characteristic and often strong band in the Raman spectrum. nih.gov Analysis of the full Raman spectrum, often aided by computational predictions, can provide a detailed vibrational fingerprint of the molecule, helping to confirm its structure and study conformational details. nih.govresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight and elucidating the structure of organic compounds. Through ionization and subsequent analysis of the mass-to-charge ratio (m/z) of the resulting ions, it provides a molecular fingerprint. For a compound like this compound, advanced mass spectrometry techniques, including high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (MS/MS), offer deep structural insights.

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, often to within 5 parts per million (ppm), which allows for the determination of the elemental composition of a molecule and its fragments. nih.gov For this compound (C₁₁H₁₅NO), the theoretical exact mass of the neutral molecule is 177.11536 g/mol . In HRMS, this compound would typically be observed as the protonated molecule, [M+H]⁺, with a theoretical m/z of 178.12264.

The high resolving power of HRMS is crucial for distinguishing between ions of the same nominal mass but different elemental compositions. mdpi.com This capability is essential when analyzing complex mixtures or metabolites where multiple compounds may have similar molecular weights. The accurate mass data obtained from HRMS confirms the elemental formula of the parent ion and any observed fragment ions, lending high confidence to the structural assignment.

To illustrate the utility of HRMS, consider the analysis of various piperidine-containing compounds. The technique allows for the confident identification of precursor and product ions based on their precise mass, which is a prerequisite for detailed fragmentation analysis.

Table 1: Theoretical Exact Masses for this compound and Potential Adducts

| Species | Formula | Theoretical m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₆NO⁺ | 178.12264 |

| [M+Na]⁺ | C₁₁H₁₅NNaO⁺ | 200.10460 |

This interactive table provides the calculated high-resolution masses for common adducts of this compound, which are crucial for its identification in HRMS analysis.

Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the fragmentation pathways of a selected precursor ion. In an MS/MS experiment, the protonated molecule of this compound ([M+H]⁺, m/z 178.1) would be isolated, subjected to collision-induced dissociation (CID), and the resulting product ions analyzed. The fragmentation pattern provides direct information about the molecule's structure.

For piperidinol derivatives, a characteristic fragmentation pathway is the neutral loss of water (H₂O, 18.01056 Da) from the protonated molecule, a common behavior for alcohols. nih.govscielo.br This would result in a significant product ion at m/z 160.11208. Further fragmentation could involve the cleavage of the piperidine ring.

Based on the analysis of the simpler analogue, 3-hydroxypiperidine (B146073), other key fragmentation pathways involve the cleavage of the piperidine ring itself. The mass spectrum of 3-hydroxypiperidine shows major fragment ions at m/z 44, 57, and 30. chemicalbook.comnih.gov These fragments likely arise from the cleavage of bonds adjacent to the nitrogen atom and the hydroxyl group. For this compound, similar ring-opening fragmentations would be expected, although the masses would be shifted by the presence of the phenyl group. The loss of the phenyl group or fragmentation of the phenyl-piperidine bond could also represent significant pathways.

Table 2: Predicted Major MS/MS Fragments for Protonated this compound ([M+H]⁺ = m/z 178.1)

| Proposed Fragment | Neutral Loss | Theoretical m/z of Product Ion |

|---|---|---|

| Dehydration | H₂O | 160.112 |

| Piperidine Ring Cleavage | C₂H₅N | 133.065 |

This interactive table outlines the expected product ions from the tandem mass spectrometry analysis of this compound, providing insight into its structural components.

X-ray Crystallography for Solid-State Structural Determination

To perform a single-crystal X-ray diffraction study, a high-quality single crystal of the compound of interest is required. This crystal is mounted on a diffractometer and irradiated with a focused beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

For piperidine derivatives, a key structural feature revealed by X-ray crystallography is the conformation of the six-membered ring. The piperidine ring typically adopts a stable chair conformation to minimize steric strain. researchgate.net In the case of this compound, this technique would confirm the chair conformation and determine the relative stereochemistry of the phenyl and hydroxyl substituents (i.e., whether they are cis or trans to each other) and their orientation (axial or equatorial).

While specific crystallographic data for this compound is not publicly available, data from closely related structures, such as 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one, provide a representative example of the type of information obtained. Such studies confirm the chair conformation of the piperidine ring and provide precise measurements of the crystal lattice.

Table 3: Representative Crystallographic Data for a Phenyl-Substituted Piperidine Derivative (3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one)

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | Pna2₁ |

| a (Å) | 20.015 |

| b (Å) | 6.432 |

| c (Å) | 12.607 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

Source: Adapted from crystallographic data for 3-(hydroxymethyl)-3-methyl-2,6-diphenylpiperidin-4-one to illustrate typical parameters obtained from single-crystal X-ray diffraction of a related structure.

This interactive table presents typical crystallographic parameters obtained from a single-crystal X-ray analysis of a complex piperidine derivative. Such data is fundamental for the unequivocal determination of the solid-state structure, including absolute and relative stereochemistry.

Stereochemistry and Chiral Resolution of 5 Phenyl 3 Piperidinol

Chirality and Stereoisomerism in 5-Phenyl-3-piperidinol

The structure of this compound contains two chiral centers at the C3 and C5 positions of the piperidine (B6355638) ring. This inherent chirality means the molecule is not superimposable on its mirror image, leading to the existence of stereoisomers.

With two chiral centers, this compound can exist as a total of four stereoisomers. These stereoisomers are grouped into two pairs of enantiomers. The relationships between these isomers are defined by their mirror-image and non-mirror-image characteristics. The four stereoisomers are (3R, 5R), (3S, 5S), (3R, 5S), and (3S, 5R). The (3R, 5R) and (3S, 5S) isomers are enantiomers of each other, as are the (3R, 5S) and (3S, 5R) isomers. The relationship between any other pairing, for example (3R, 5R) and (3R, 5S), is diastereomeric.

Diastereomers have different physical properties, such as melting points, boiling points, and solubilities, which can be exploited for their separation. Enantiomers, on the other hand, have identical physical properties in an achiral environment, making their separation more challenging. taylorfrancis.com The specific configuration of each chiral center is crucial for the molecule's biological activity. For instance, in related compounds like N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide, the stereochemistry at the C3 and C4 positions of the piperidine ring significantly impacts analgesic potency and receptor binding affinity. nih.gov A mixture containing all four stereoisomers of cis-N-[1-(2-hydroxy-2-phenylethyl)-3-methyl-4-piperidyl]-N-phenylpropanamide has been separated into its constituent diastereomeric pairs of optical isomers. nih.gov

The piperidine ring in this compound is not planar and typically adopts a chair conformation to minimize steric strain. The substituents on the ring, the phenyl group at C5 and the hydroxyl group at C3, can occupy either axial or equatorial positions. The preferred conformation is the one that minimizes steric interactions between the substituents.

In substituted piperidines, the conformation is influenced by the nature and position of the substituents. For instance, in 1,3-dimethylpiperidin-4-ols, the preferred conformations of cis and trans isomers have been determined using proton magnetic resonance (p.m.r.) characteristics. cdnsciencepub.com Generally, bulky substituents prefer to occupy the equatorial position to reduce 1,3-diaxial interactions. Therefore, in the most stable chair conformation of trans-5-Phenyl-3-piperidinol, both the phenyl and hydroxyl groups are likely to be in equatorial positions. For the cis-isomer, one substituent will be axial and the other equatorial. The crystal structures of some chiral piperidine derivatives show that the six-membered heterocycle can adopt either a chair or a half-chair conformation depending on the hybridization state of the carbon atom adjacent to the piperidine nitrogen. nih.gov

Enantioselective Synthesis Strategies for this compound

The synthesis of specific, enantiomerically pure stereoisomers of this compound is a significant goal in medicinal chemistry. nih.gov Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a single enantiomer or diastereomer. Various strategies have been developed for the asymmetric synthesis of chiral piperidines. mdpi.comlookchem.comresearchgate.netnih.govrsc.orgresearchgate.netnih.govdntb.gov.uaresearchgate.net

One common approach involves the use of chiral catalysts or auxiliaries to control the stereochemical outcome of a reaction. For example, a rhodium-catalyzed asymmetric reductive Heck reaction has been used to produce enantioenriched 3-substituted piperidines from arylboronic acids and pyridine (B92270). nih.gov Another strategy involves starting from a chiral precursor, a method known as a chiral pool synthesis. Phenylglycinol-derived lactams have been used as versatile starting materials for the enantioselective synthesis of various piperidine-containing alkaloids. nih.govresearchgate.net

Furthermore, biocatalytic methods, such as enzyme-catalyzed reductions, have been employed for the asymmetric synthesis of chiral hydroxypiperidines. For instance, ketoreductases have been used for the asymmetric reduction of N-Boc-3-piperidone to yield (S)-N-Boc-3-hydroxypiperidine with high enantiomeric excess. mdpi.com

Chiral Resolution Techniques for Racemic this compound Mixtures

When a synthesis produces a racemic mixture (an equal mixture of enantiomers), chiral resolution techniques are employed to separate the individual enantiomers.

A long-standing and effective method for resolving racemic mixtures of bases like this compound is through the formation of diastereomeric salts. libretexts.orglibretexts.org This process involves reacting the racemic base with a single enantiomer of a chiral acid, often referred to as a resolving agent. libretexts.orglibretexts.orggoogle.comnih.gov Commonly used chiral acids include tartaric acid, mandelic acid, and camphorsulfonic acid. libretexts.orglibretexts.org

The reaction of the racemic base (containing R and S enantiomers) with a pure chiral acid (e.g., R-acid) results in the formation of two diastereomeric salts: (R-base R-acid) and (S-base R-acid). Since these salts are diastereomers, they have different physical properties, most notably different solubilities in a given solvent. libretexts.orglibretexts.org This difference in solubility allows for their separation by fractional crystallization. One diastereomer will crystallize out of the solution while the other remains dissolved. nih.gov After separation, the pure enantiomer of the base can be recovered by treating the diastereomeric salt with a strong base to neutralize the chiral acid. libretexts.orglibretexts.org While effective, this method can sometimes be tedious, requiring multiple recrystallizations to achieve high optical purity. libretexts.orglibretexts.org

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is a powerful and widely used technique for the analytical and preparative separation of enantiomers. taylorfrancis.comnih.goveijppr.commdpi.comnih.gov The principle behind this method is the differential interaction of the enantiomers with the chiral stationary phase. eijppr.com The CSP is composed of a chiral selector immobilized on a solid support.

The enantiomers of the racemic mixture are passed through the column, and they form transient diastereomeric complexes with the chiral selector. eijppr.com Due to the different spatial arrangements of the enantiomers, one will interact more strongly with the CSP than the other, leading to different retention times and, thus, their separation. eijppr.com

A variety of CSPs are available, including those based on polysaccharides (like cellulose (B213188) and amylose), proteins, cyclodextrins, and Pirkle-type phases (donor-acceptor). eijppr.com Polysaccharide-based CSPs are particularly versatile and widely used for the resolution of a broad range of chiral compounds. eijppr.com The choice of CSP and the mobile phase composition are crucial for achieving successful separation. mdpi.commdpi.com This technique has been successfully applied to resolve racemic 1,3-dimethyl-4-phenylpiperidine derivatives, which are structurally related to this compound. nih.gov

Kinetic Resolution Methods (e.g., Enzyme-catalyzed)

The kinetic resolution of racemic this compound and its derivatives is a crucial strategy for obtaining enantiomerically pure forms of these compounds. Among the various methods available, enzyme-catalyzed resolutions, particularly those employing lipases, have demonstrated significant potential due to their high stereoselectivity and mild reaction conditions.

Research into the biocatalytic resolution of a closely related precursor for the synthesis of (S)-Ivabradine has provided valuable insights into the enzymatic kinetic resolution of this class of compounds. polimi.it In these studies, a variety of lipases and esterases were screened for their efficacy in both the esterification of the alcohol and the hydrolysis of its corresponding ester.

One notable study investigated the lipase-catalyzed kinetic resolution of an ester precursor of a chiral amine, which is structurally analogous to this compound. polimi.it This process was carried out under gentle, aqueous conditions at room temperature, utilizing a relatively small amount (10% m/m) of a commercially available and reusable enzyme. polimi.it The screening of several lipases and esterases for the hydrolysis of the acetate (B1210297) derivative revealed that lipases generally exhibited superior activity compared to esterases. polimi.it

The most effective results were achieved with Lipase PS from Pseudomonas cepacia (Amano), which demonstrated a preference for the (S)-enantiomer of the substrate. polimi.it This enzymatic resolution yielded the (S)-alcohol with a commendable enantiomeric ratio of 96:4 and in a satisfactory yield. polimi.it The detailed findings from the screening of various enzymes in the hydrolysis reaction are presented in the table below.

Table 1: Enzyme Screening for the Hydrolysis of the this compound Analogue polimi.it

| Entry | Enzyme | Time (h) | Conversion (%) | Enantiomeric Ratio (e.r.) |

|---|---|---|---|---|

| 1 | Esterase BS2 (CLEA) | 48 | <5 | - |

| 2 | Esterase BS3 (CLEA) | 48 | <5 | - |

| 3 | Acylase (Amano) | 48 | <5 | - |

| 4 | CAL-B | 24 | 15 | 60:40 |

| 5 | Lipase PS (Amano) | 1 | 41 | 90:10 |

| 6 | PPL-Type II | 48 | 10 | 50:50 |

The data clearly indicates that while esterases showed poor reactivity, lipases were more effective. polimi.it Specifically, Lipase PS (Amano) provided a significant conversion rate and a high enantiomeric ratio in a remarkably short reaction time. polimi.it This highlights the potential of enzyme-catalyzed kinetic resolution as a viable and efficient method for obtaining enantiomerically enriched this compound and its derivatives.

Theoretical and Computational Studies on 5 Phenyl 3 Piperidinol

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are used to determine the electronic structure and energy of molecules. wikipedia.org These methods provide fundamental information about electron distribution, molecular orbitals, and various energetic properties.

Density Functional Theory (DFT) is a widely used computational method in chemistry to investigate the electronic structure of many-body systems. wikipedia.org It is based on the principle that the ground-state energy of a molecule can be determined from its electron density. hilarispublisher.com DFT has become a primary tool for calculations in quantum chemistry due to its balance of accuracy and computational cost, which is lower than traditional methods like Hartree-Fock. wikipedia.org

For a molecule like 5-Phenyl-3-piperidinol, DFT calculations can elucidate its electronic properties and energetics. Functionals such as B3LYP, which combine Becke's exchange functional with the Lee, Yang, and Parr correlation functional and a portion of exact Hartree-Fock exchange, are commonly employed. wikipedia.orgnih.gov These calculations, often paired with basis sets like 6-311+G(d,p), can be used to obtain an optimized molecular geometry. nih.gov

From a DFT calculation, various properties can be derived:

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nih.gov For this compound, the oxygen and nitrogen atoms would be expected to be regions of negative potential, while the hydrogen of the hydroxyl group would be a region of positive potential.

Atomic Charges: Methods like Mulliken population analysis can be used to calculate the partial charge on each atom, which influences dipole moment, polarizability, and reactivity. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and chemical hardness.

DFT is also used to study the thermodynamics of chemical reactions by calculating the enthalpies and Gibbs free energies of reactants, products, and transition states. mdpi.com

Table 1: Common DFT Functionals and Their Applications

| Functional | Type | Typical Applications |

|---|---|---|

| B3LYP | Hybrid | Widely used for geometry optimization, electronic properties, and vibrational frequencies of organic molecules. wikipedia.orgnih.gov |

| CAM-B3LYP | Range-separated Hybrid | Improved performance for charge-transfer excitations and long-range interactions. nih.gov |

| M06-2X | Hybrid Meta-GGA | Good for main-group thermochemistry, kinetics, and non-covalent interactions. github.io |

| ωB97X-D | Range-separated Hybrid | Includes empirical dispersion correction, making it suitable for systems with van der Waals interactions. github.io |

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely on first principles without the inclusion of empirical parameters. The Hartree-Fock (HF) method is a fundamental ab initio approach that approximates the many-electron wavefunction as a single Slater determinant. While HF provides a foundational understanding, it does not fully account for electron correlation, which can be a limitation.

In the study of piperidinol systems, ab initio calculations like HF can be used as a starting point for more advanced methods. For instance, geometry optimizations can be performed at the HF level, followed by single-point energy calculations using more sophisticated techniques that incorporate electron correlation, such as Møller-Plesset perturbation theory (MP2). github.io These methods have been applied to various heterocyclic systems to study their structure and energetics. researchgate.net For example, quantum-chemical studies on substituted 1,3-dioxanes, which share a six-membered ring with piperidine (B6355638), have used the RHF/6-31G(d) level of theory to explore potential energy surfaces and conformational isomers. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling encompasses a broader range of computational techniques, including both quantum and classical mechanics, to simulate molecular behavior. These methods are particularly useful for studying large systems or dynamic processes over time.

The piperidine ring in this compound is not planar and exists predominantly in a chair conformation to minimize steric and torsional strain. The phenyl and hydroxyl substituents can adopt either axial or equatorial positions, leading to different stereoisomers and conformers.

Molecular Mechanics (MM) uses classical force fields to calculate the potential energy of a molecule as a function of its atomic coordinates. nih.gov This approach is computationally efficient and allows for the exploration of the potential energy surface to identify stable conformers and the energy barriers between them. Force fields like COSMIC have been used to quantitatively predict the conformer energies of substituted piperidines and their salts, demonstrating that electrostatic interactions can significantly influence conformational preferences. nih.gov For this compound, MM calculations can predict the relative stability of the cis and trans isomers, as well as the preferred orientation (axial vs. equatorial) of the two substituents on the piperidine ring.

Molecular Dynamics (MD) simulations track the movement of atoms in a molecule over time by solving Newton's equations of motion. nih.govmdpi.com This provides a dynamic view of conformational flexibility. An MD simulation can reveal how this compound samples different conformations under physiological conditions and can be used to validate the stability of specific conformers or ligand-protein complexes. researchgate.netpreprints.org The stability of a simulated system is often assessed by monitoring the root-mean-square deviation (RMSD) over time; a stable system will reach an equilibrium state with consistent RMSD values. preprints.org

Computational methods are increasingly used to predict spectroscopic data, which can be a powerful tool for structure elucidation. Nuclear Magnetic Resonance (NMR) chemical shifts are highly sensitive to the local electronic environment of each nucleus.

DFT calculations, particularly using the Gauge-Including Atomic Orbital (GIAO) method, can predict NMR isotropic shielding values. uncw.edunih.gov These values are then converted into chemical shifts by referencing them against a standard compound, such as tetramethylsilane. The accuracy of these predictions depends on the chosen functional and basis set. github.io For flexible molecules like this compound, a comprehensive approach is required:

A conformational search is performed using methods like molecular mechanics to identify all low-energy conformers. github.io

The geometry of each conformer is optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)). nih.gov

NMR shielding constants are calculated for each optimized conformer. uncw.edu

The final predicted chemical shifts are calculated as a Boltzmann-weighted average of the shifts for each contributing conformer, based on their relative energies. uncw.edu

This methodology allows for the comparison of computed spectra with experimental data to confirm or assign the structure and stereochemistry of the molecule. Recent advancements also utilize machine learning and graph neural networks, trained on large datasets of experimental and DFT-calculated data, to predict chemical shifts with high accuracy and speed. nih.govnrel.gov

Table 2: Comparison of NMR Prediction Methods

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| DFT-GIAO | Quantum mechanical calculation of nuclear magnetic shielding. nih.gov | High accuracy for specific conformers; provides fundamental electronic insight. | Computationally expensive; requires conformational averaging for flexible molecules. nrel.gov |

| HOSE Codes | Database method based on hierarchical substructure codes. | Fast prediction. | Less accurate than DFT, with mean absolute errors for ¹H shifts around 0.2–0.3 ppm. nih.gov |

| Machine Learning (GNN) | Deep learning models trained on 3D structures and experimental data. nrel.gov | Very fast and increasingly accurate, approaching DFT-level precision. nih.gov | Requires large, high-quality training datasets. |

Mechanistic Insights from Computational Studies

Computational studies are invaluable for elucidating reaction mechanisms by identifying intermediates, transition states, and the associated energy barriers. researchgate.net For reactions involving piperidine derivatives, DFT calculations can map out the entire reaction pathway.

For instance, studies on the nucleophilic aromatic substitution (SNAr) reaction between piperidine and dinitropyridine derivatives have used DFT to analyze the reaction pathway. researchgate.net These studies calculate the activation energies and Gibbs free energies to determine the reaction's feasibility. researchgate.net The calculations can show how electron-withdrawing groups, such as the phenyl ring in this compound, might influence the reactivity of the piperidine nitrogen. Computational analysis can reveal whether a reaction proceeds through a stepwise mechanism involving a stable intermediate or a concerted, one-step process. researchgate.netnih.gov By modeling the transition state structures, researchers can gain a detailed understanding of the electronic redistribution that occurs during bond formation and breaking. researchgate.net Such insights are crucial for predicting the outcomes of reactions and for designing new synthetic routes.

Elucidation of Reaction Pathways and Transition States

The synthesis of this compound and related 3-hydroxypiperidines can proceed through various synthetic routes, each with distinct reaction pathways and associated transition states. Computational chemistry offers powerful tools to elucidate these mechanisms, providing insights into reaction feasibility, stereoselectivity, and the optimization of reaction conditions.

Key Computational Approaches:

Transition State Theory: This theory provides a framework for calculating the rate constants of chemical reactions. Once a transition state has been located on the potential energy surface using methods like DFT, its vibrational frequencies can be calculated. The presence of a single imaginary frequency confirms a true transition state. This information, combined with the activation energy, allows for the theoretical prediction of reaction rates.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that a located transition state correctly connects the desired reactants and products. Starting from the transition state geometry, the IRC calculation follows the reaction path downhill in both the forward and reverse directions, ideally leading to the reactant and product minima on the potential energy surface.

Application to this compound Synthesis:

In the context of synthesizing this compound, computational studies could investigate various synthetic strategies. For instance, the intramolecular cyclization of an appropriate amino-aldehyde or amino-ketone precursor is a common method for forming the piperidine ring. Theoretical calculations could model the transition states for different possible cyclization pathways, helping to predict the stereochemical outcome of the reaction. For example, in related systems, computational investigations have been used to understand the factors controlling the formation of cis or trans isomers in substituted piperidines. These studies analyze the steric and electronic interactions in the transition state that favor one stereoisomer over another.

Energy Decomposition Analysis in Bonding Interactions

Energy decomposition analysis (EDA) is a computational method used to dissect the interaction energy between molecular fragments into physically meaningful components. This provides a deeper understanding of the nature of chemical bonds and non-covalent interactions. For this compound, EDA could be used to analyze various intramolecular and intermolecular interactions.

Components of Interaction Energy:

EDA schemes, such as the Ziegler-Rauk or the Absolutely Localized Molecular Orbitals (ALMO) EDA, typically partition the interaction energy into the following components:

Electrostatic Interaction (ΔEelstat): This term represents the classical electrostatic interaction between the unperturbed charge distributions of the interacting fragments. It is a measure of the attraction or repulsion between the permanent multipoles of the fragments.

Pauli Repulsion (ΔEPauli): Also known as exchange repulsion, this is a purely quantum mechanical effect arising from the Pauli exclusion principle, which prevents electrons of the same spin from occupying the same region of space. It is a strongly repulsive term at short interfragment distances.

Orbital Interaction (ΔEorb): This term accounts for the stabilizing effects of charge transfer (electron donation from occupied orbitals of one fragment to unoccupied orbitals of the other) and polarization (the distortion of the electron clouds of the fragments in response to each other's electric fields).

Dispersion Interaction (ΔEdisp): This is an attractive interaction arising from the correlated fluctuations of electron clouds in the interacting fragments. It is particularly important for nonpolar systems.

Potential Applications to this compound:

Within the this compound molecule, EDA could be employed to study intramolecular non-covalent interactions, such as hydrogen bonding involving the hydroxyl group and the piperidine nitrogen, or π-stacking interactions if the molecule were to dimerize or interact with other aromatic systems. For example, in related phenylpiperidine derivatives, EDA has been used to quantify the contributions of electrostatic and dispersion forces in π-stacking interactions, which can influence crystal packing and biological activity. nih.gov

A hypothetical EDA of a this compound dimer interacting via π-stacking of the phenyl rings might yield the following illustrative data:

| Interaction Energy Component | Hypothetical Energy (kcal/mol) |

| Total Interaction Energy (ΔEint) | -5.0 |

| Electrostatic (ΔEelstat) | -2.5 |

| Pauli Repulsion (ΔEPauli) | +4.0 |

| Orbital Interaction (ΔEorb) | -1.5 |

| Dispersion (ΔEdisp) | -5.0 |

Note: This table is for illustrative purposes only and does not represent actual calculated data for this compound.

Structure-Activity Relationship (SAR) Modeling based on Computational Descriptors

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govresearchgate.net For this compound and its derivatives, QSAR models can be developed to predict their activity against a particular biological target and to guide the design of new, more potent analogs.

Computational Descriptors in QSAR:

QSAR models are built using a variety of molecular descriptors that quantify different aspects of a molecule's structure and properties. These descriptors can be broadly categorized as:

1D Descriptors: These are based on the molecular formula and include properties like molecular weight and atom counts.

2D Descriptors: These are derived from the 2D representation of the molecule and include topological indices, connectivity indices, and counts of structural fragments.

3D Descriptors: These are calculated from the 3D conformation of the molecule and include descriptors related to molecular shape, volume, surface area, and pharmacophore features.

Physicochemical Descriptors: These include properties like logP (lipophilicity), pKa (acidity/basicity), and molar refractivity.

Quantum Chemical Descriptors: These are derived from quantum mechanical calculations and include properties like HOMO/LUMO energies, dipole moment, and atomic charges.

QSAR Model Development:

The development of a QSAR model typically involves the following steps:

Data Set Preparation: A dataset of compounds with known biological activities is compiled. This dataset is usually divided into a training set for model building and a test set for model validation.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound in the dataset.

Variable Selection: Statistical methods, such as genetic algorithms or stepwise multiple linear regression, are used to select a subset of descriptors that are most relevant to the biological activity. nih.gov

Model Building: A mathematical model is constructed using statistical techniques like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms such as Support Vector Machines (SVM) or Neural Networks.

Model Validation: The predictive power of the model is assessed using various statistical parameters and by predicting the activities of the compounds in the test set.

Application to Piperidine Derivatives:

QSAR studies on various classes of piperidine derivatives have identified several key descriptors that are often correlated with their biological activities. nih.govnih.govresearchgate.net For a hypothetical QSAR study on a series of this compound analogs, the following descriptors might be found to be important:

| Descriptor Class | Specific Descriptor Example | Potential Influence on Activity |

| Topological | Kier Shape Indices (κ) | Related to molecular shape and flexibility, which can affect receptor binding. |

| 3D-MoRSE | 3D-Molecule Representation of Structures based on Electron Diffraction | Encodes 3D structural information that can be crucial for ligand-receptor interactions. researchgate.net |

| GETAWAY | Geometry, Topology, and Atom-Weights Assembly | Captures information about the spatial distribution of atoms and their properties. researchgate.net |

| RDF | Radial Distribution Function | Describes the probability distribution of interatomic distances, reflecting the molecule's 3D structure. researchgate.net |

| WHIM | Weighted Holistic Invariant Molecular Descriptors | Provides information on the overall size, shape, and symmetry of the molecule. researchgate.net |

| Physicochemical | LogP | Lipophilicity is often critical for membrane permeability and reaching the target site. |

| Quantum Chemical | HOMO/LUMO Energies | Related to the molecule's reactivity and ability to participate in charge-transfer interactions. |

The resulting QSAR model would be an equation that relates the biological activity to a linear or non-linear combination of these descriptors. Such a model can then be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing synthetic efforts towards the most promising candidates.

5 Phenyl 3 Piperidinol As a Synthetic Intermediate and Precursor for Derivatives

Utilization of 5-Phenyl-3-piperidinol in Complex Molecule Synthesis

The strategic placement of the phenyl and hydroxyl groups on the piperidine (B6355638) ring makes this compound an ideal precursor for the construction of intricate molecular architectures. Its utility extends to the synthesis of other heterocyclic systems and complex polycyclic structures.

Precursor for Piperidinone and Other Heterocyclic Scaffolds

The secondary alcohol functionality in this compound can be readily oxidized to the corresponding ketone, yielding 5-phenyl-3-piperidinone. This transformation is a common and efficient method for preparing substituted piperidinones, which are themselves important intermediates in organic synthesis. dtic.milnih.gov The resulting piperidinone can then serve as a versatile scaffold for further chemical modifications. For instance, the ketone functionality can undergo various reactions, such as reductive amination, Wittig reactions, and aldol (B89426) condensations, to introduce additional diversity. Furthermore, the piperidinone ring can be a precursor to other heterocyclic systems through ring-opening and ring-closing cascade reactions. nih.gov The presence of the phenyl group can influence the reactivity and stereoselectivity of these transformations.

Role in the Construction of Bridged or Fused Ring Systems

The inherent structure of this compound can be exploited to construct more rigid and conformationally constrained bridged or fused ring systems. Through intramolecular reactions, the piperidine ring can be incorporated into larger polycyclic frameworks. A notable example is the synthesis of 5-Phenyl-1-azabicyclo[3.3.1]nonane, a bridged bicyclic system. rsc.org The synthesis of such bridged structures often involves the strategic functionalization of both the nitrogen and the carbon backbone of the piperidine ring, followed by an intramolecular cyclization event. nih.govnsf.govrsc.org These rigid scaffolds are of significant interest in drug design as they can help to lock a molecule into a specific bioactive conformation. The synthesis of fused ring systems can also be envisioned, where the phenyl ring or substituents on the piperidine ring participate in annulation reactions to build additional rings onto the core structure. itmedicalteam.plrsc.orgresearchgate.netrsc.org

Design and Synthesis of Novel this compound Analogues

The this compound core structure provides a template for the design and synthesis of a diverse library of novel analogues. Modifications can be systematically introduced at the nitrogen atom, the phenyl ring, and the piperidine ring to explore structure-activity relationships and develop compounds with tailored properties.

Alkylation and Arylation Strategies

The secondary amine of the piperidine ring in this compound is a nucleophilic center that readily undergoes alkylation and arylation reactions. N-alkylation can be achieved using a variety of alkylating agents, such as alkyl halides or tosylates, in the presence of a base. nih.govresearchgate.netnih.govodu.edubeilstein-journals.org This allows for the introduction of a wide range of alkyl and substituted alkyl groups at the nitrogen atom. Similarly, N-arylation can be accomplished through methods like the Buchwald-Hartwig amination, which utilizes palladium catalysts to couple the piperidine nitrogen with aryl halides or triflates. mdpi.comnih.govresearchgate.net These strategies enable the synthesis of a vast number of N-substituted this compound derivatives, each with unique steric and electronic properties.

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide (R-X), Base (e.g., K2CO3, Et3N), Solvent (e.g., DMF, CH3CN) | N-Alkyl-5-phenyl-3-piperidinol |

| N-Arylation | Aryl halide (Ar-X), Palladium catalyst, Ligand, Base | N-Aryl-5-phenyl-3-piperidinol |

Molecular Recognition and Mechanistic Interactions of 5 Phenyl 3 Piperidinol

Enzyme Inhibition Mechanisms by Piperidinol Compounds

Arylamine N-acetyltransferases (NAT) are enzymes involved in the metabolic processes of aromatic and heterocyclic amines. Certain piperidinol compounds have been identified as potent inhibitors of prokaryotic NAT enzymes, which are essential for the survival of mycobacteria within macrophages. Research into piperidinol analogues, such as 3-benzoyl-4-phenyl-1-methylpiperidinol, has revealed a novel mechanism of NAT inhibition.

The inhibitory action of these piperidinols is linked to the catabolism of cholesterol, a critical process for the persistence of pathogens like M. tuberculosis. The NAT enzyme utilizes propionyl-CoA, a product of cholesterol breakdown, linking it directly to this survival pathway. By inhibiting the NAT enzyme, piperidinol compounds can disrupt the production of essential cell-wall lipids, ultimately preventing intracellular survival of the bacteria. The proposed mechanism involves the formation of a reactive intermediate from the piperidinol compound, which then leads to the inactivation of the NAT enzyme. This unique mode of action distinguishes these piperidinol inhibitors from other known anti-tubercular drugs.

The interaction between an enzyme and an inhibitor can be broadly categorized as either non-covalent or covalent. Non-covalent binding is a reversible process involving intermolecular forces such as hydrogen bonds and van der Waals interactions. In contrast, covalent inhibition involves the formation of a stable, chemical bond between the inhibitor and the enzyme, which is often irreversible.

Table 1: Comparison of Covalent and Non-Covalent Inhibition

| Feature | Covalent Inhibition | Non-Covalent Inhibition |

|---|---|---|

| Bond Type | Forms a stable, chemical bond with the enzyme. | Involves weaker intermolecular forces (e.g., hydrogen bonds). |

| Reversibility | Often irreversible or very slowly reversible. | Generally reversible. |

| Duration of Action | Typically prolonged, as enzyme activity is only restored by new synthesis. | Duration depends on the inhibitor's concentration and affinity. |

| Potency Driver | Driven by both initial non-covalent interactions and subsequent bond formation. | Driven by the strength of non-covalent interactions (binding affinity). |

| Mechanism for Piperidinols (NAT) | Proposed to act via a covalent mechanism. | The initial binding step is non-covalent. |

A key characteristic of the inhibition of NAT enzymes by piperidinol compounds is its time-dependent nature. Time-dependent inhibition (TDI) is an interaction where the degree of inhibition increases the longer the enzyme is pre-incubated with the inhibitor, prior to the addition of the substrate. This phenomenon is a hallmark of irreversible or quasi-irreversible inhibitors that often act through a multi-step mechanism.

Table 2: Kinetic Parameters in Time-Dependent Inhibition

| Parameter | Description | Relevance to Piperidinol Inhibition |

|---|---|---|

| TDI | Time-Dependent Inhibition: Inhibition increases with pre-incubation time. | Piperidinol compounds exhibit time-dependent inhibition of NAT. |

| KI | Inactivation Constant: Inhibitor concentration at 50% of the maximal inactivation rate. | A measure of the initial binding affinity before the irreversible step. |

| kinact | Maximal Inactivation Rate: The maximum rate of enzyme inactivation at saturating inhibitor concentrations. | Describes the rate of covalent bond formation after initial binding. |

The proposed covalent mechanism for NAT inhibition by piperidinols involves specific interactions with amino acid residues within the enzyme's active site. Research points specifically to the modification of a cysteine residue as the critical step in the inactivation process. The thiol group of cysteine is a potent nucleophile and is often a target for reactive molecules and covalent inhibitors.

The mechanism suggests that the piperidinol compound is converted to a reactive intermediate, which then forms a covalent adduct with a selective cysteine residue in the NAT enzyme. This process, known as cysteine adduct formation, effectively and irreversibly blocks the enzyme's catalytic activity. While other nucleophilic residues like lysine or arginine can potentially form adducts, cysteine is often a primary target due to the high reactivity of its sulfhydryl group. The formation of this specific protein adduct provides a molecular explanation for the irreversible and time-dependent inhibition observed with this class of compounds.

Receptor Binding and Activation Mechanisms

Derivatives of 3-piperidinol have been instrumental in refining molecular models for the activation of adrenergic receptors. Studies evaluating the alpha- and beta-adrenergic properties of compounds such as 3-(3,4-dihydroxyphenyl)-3-piperidinols (3-DPPs) have provided insights into the conformational requirements for receptor activation.

By comparing the specific three-dimensional structures (stereostructures) of these conformationally-restricted piperidinol analogues with their pharmacological activity, researchers have been able to revise previously proposed models for how agonists directly activate α- and β-adrenergic receptors. These updated models highlight the importance of the spatial arrangement of the molecule for its interaction with the receptor binding site. A key finding from these models is the significance of the rotameric position of the catecholamine aromatic ring. The different optimal positions of the catecholic hydroxyl groups for interacting with α2-receptors versus β-receptors underscore the structural nuances that differentiate agonist binding and activation between receptor subtypes. These molecular models, informed by the rigid structures of piperidinol derivatives, provide a clearer understanding of the precise conformational and structural features an agonist must possess to effectively bind to and activate specific adrenergic receptors.

Table 3: Compounds Mentioned in this Article

| Compound Name |

|---|

| 5-Phenyl-3-piperidinol |

| 3-benzoyl-4-phenyl-1-methylpiperidinol |

| 3-(3,4-dihydroxyphenyl)-3-piperidinol |

| Propionyl-CoA |

| Phenyl vinyl ketone |

| Norepinephrine |

| Isoprenaline |

| Cysteine |

| Lysine |

Steric Requirements for Receptor Binding

The spatial arrangement of atoms and functional groups within a molecule, known as its steric profile, plays a crucial role in determining its ability to bind to a receptor. The concept of steric hindrance, where the size and conformation of a molecule or its substituents impede interaction, is a key determinant of binding affinity and selectivity. For piperidine (B6355638) derivatives, the conformation of the piperidine ring and the orientation of its substituents are critical. Generally, the piperidine ring adopts a chair conformation, which can be influenced by the nature and position of substituents.

Ligand-Receptor Interaction Studies (Mechanistic Focus)

Understanding the precise molecular interactions between this compound and its target receptor is essential for elucidating its mechanism of action. These interactions are typically a combination of non-covalent forces, including hydrogen bonds, electrostatic interactions, hydrophobic interactions, and van der Waals forces.

Although direct mechanistic studies on this compound are limited, computational methods such as molecular docking and molecular dynamics simulations are powerful tools to predict and analyze these interactions. For analogous piperidine-containing compounds, the protonated nitrogen atom of the piperidine ring is often involved in a crucial electrostatic interaction or hydrogen bond with an acidic residue (e.g., aspartate or glutamate) in the receptor's binding site. The hydroxyl group at the 3-position of this compound is a potential hydrogen bond donor and acceptor, likely forming key interactions with polar residues. The phenyl group at the 5-position can engage in hydrophobic or π-stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, or tryptophan within the binding pocket.

Allosteric Modulation by Piperidinol Analogues (Mechanistic Focus)

Allosteric modulators are compounds that bind to a site on a receptor that is topographically distinct from the primary (orthosteric) binding site of the endogenous ligand. This binding event induces a conformational change in the receptor that can either potentiate (positive allosteric modulation, PAM) or inhibit (negative allosteric modulation, NAM) the effect of the orthosteric ligand.

Piperidine-containing molecules have been identified as scaffolds for the development of allosteric modulators for various G protein-coupled receptors (GPCRs). While there is no specific information on allosteric modulation by direct analogues of this compound, studies on other piperidine analogues provide a mechanistic framework. For a piperidinol analogue to act as an allosteric modulator, its structure must allow it to bind to a specific allosteric pocket on the receptor. This binding is governed by the same types of molecular interactions discussed previously.

The mechanism of allosteric modulation involves the stabilization of a particular receptor conformation. A PAM, for instance, might stabilize a conformation that has a higher affinity for the endogenous agonist or that is more efficiently coupled to downstream signaling pathways. The phenyl and hydroxyl groups of a this compound analogue would be critical for its interaction within an allosteric site, and modifications to these groups would be expected to alter its modulatory activity.

| Compound Class | Receptor Target | Modulatory Effect | Key Structural Features |

| Phenylpiperidine Derivatives | Various GPCRs | Positive or Negative Allosteric Modulation | Piperidine ring, Phenyl group, Substituents on both rings |

| Piperidinol Analogues | Various GPCRs | Potential for Allosteric Modulation | Hydroxyl group for hydrogen bonding |

Molecular Interactions in Biological Systems (General Mechanistic Principles)

The journey of a molecule like this compound through a biological system is governed by a series of molecular interactions. Beyond the specific ligand-receptor binding event, its absorption, distribution, metabolism, and excretion (ADME) properties are also dictated by its chemical structure.

The fundamental principles of molecular recognition, driven by the complementarity of shape and electronic properties between the molecule and its biological targets, underpin all of its actions. The specific arrangement of the phenyl and hydroxyl groups on the piperidine scaffold of this compound provides a unique chemical entity whose biological activity is a direct consequence of these intricate molecular interactions.

Conclusion and Future Research Directions in 5 Phenyl 3 Piperidinol Chemistry

Summary of Key Academic Contributions

The foundational research on 5-Phenyl-3-piperidinol has largely centered on its synthesis, stereochemistry, and preliminary pharmacological evaluation. A significant body of work has been dedicated to the stereoselective synthesis of its various isomers, which is crucial as the biological activity of chiral molecules is often dependent on their specific stereoconfiguration.

One of the most common and well-established methods for the synthesis of the this compound scaffold is the catalytic hydrogenation of substituted pyridines . This approach typically involves the reduction of a corresponding 5-phenyl-3-pyridinol precursor. Various catalysts, including platinum oxide (PtO2) and rhodium-based catalysts, have been employed for this transformation, often requiring elevated pressures and specific solvent systems to achieve high yields and desired stereoselectivity. The choice of catalyst and reaction conditions can significantly influence the diastereomeric ratio of the resulting cis- and trans-isomers of this compound.

Another key area of academic contribution has been the development of multi-component reactions for the construction of the piperidine (B6355638) ring. These one-pot syntheses offer an efficient and atom-economical route to highly substituted piperidinols. While not always directly targeting this compound, these methodologies have laid the groundwork for potential new synthetic strategies.

Furthermore, spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and X-ray crystallography, have been instrumental in elucidating the conformational preferences of the piperidine ring in this compound and its derivatives. Understanding the chair or boat conformations and the equatorial or axial positioning of the phenyl and hydroxyl groups is vital for comprehending its interaction with biological targets.

Emerging Methodologies and Research Frontiers

The field of this compound chemistry is continuously evolving, with new synthetic methods and research directions emerging. A significant trend is the move towards more sustainable and efficient catalytic systems for the hydrogenation of the pyridine (B92270) precursor. This includes the exploration of heterogeneous catalysts that can be easily recovered and reused, as well as the development of catalytic systems that operate under milder reaction conditions.

Asymmetric synthesis represents a major research frontier. The development of chiral catalysts and auxiliaries to control the stereochemical outcome of the synthesis of this compound is a primary focus. This would allow for the selective production of a single enantiomer, which is often the more potent and less toxic form for pharmaceutical applications.

Another emerging area is the functionalization of the this compound scaffold . Researchers are exploring methods to introduce additional chemical diversity to the core structure, thereby creating libraries of novel compounds for biological screening. This includes modifications to the phenyl ring, the piperidine nitrogen, and the hydroxyl group.